Product packaging for DL-[1,2-13C2]glyceraldehyde(Cat. No.:CAS No. 478529-51-0)

DL-[1,2-13C2]glyceraldehyde

Cat. No.: B583790
CAS No.: 478529-51-0
M. Wt: 92.063
InChI Key: MNQZXJOMYWMBOU-ZKDXJZICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Carbon-13 Labeling in Advanced Biochemical Investigations

Among the stable isotopes, Carbon-13 has emerged as a particularly powerful tool in biochemical research. nih.gov By introducing ¹³C-labeled compounds into a biological system, researchers can trace the fate of carbon atoms through various metabolic pathways. nih.govnih.gov This is crucial for understanding central carbon metabolism, including fundamental processes like glycolysis and the citric acid cycle. nih.goveinumm.org The analysis of ¹³C labeling patterns in metabolites can reveal the relative activities of different pathways, identify nutrient contributions to biosynthesis, and detect alterations in metabolism associated with various physiological and pathological states. nih.gov Advanced techniques like Stable Isotope Resolved Metabolomics (SIRM) utilize ¹³C-labeled tracers to unambiguously track individual atoms through complex and compartmentalized metabolic networks. nih.gov

Historical Context of Glyceraldehyde as a Central Metabolite and Tracer Precursor

Glyceraldehyde, a simple three-carbon monosaccharide, holds a central position in metabolism. algoreducation.com Its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a key intermediate in glycolysis, the fundamental pathway for energy production in most organisms. einumm.orgalgoreducation.comnih.gov G3P is also a crucial component of the Calvin cycle in plants and a precursor for the synthesis of other important biomolecules. nih.govalgoreducation.com Given its central role, glyceraldehyde and its derivatives have long been recognized as important molecules for studying metabolic processes. The use of isotopically labeled glyceraldehyde allows for the direct investigation of the flux through glycolysis and related pathways. Historically, the study of such central metabolites has been fundamental to our understanding of biochemistry. nih.govnih.gov

Overview of DL-[1,2-13C2]glyceraldehyde as a Targeted Isotopic Probe

DL-[1,2-¹³C₂]glyceraldehyde is a specifically designed isotopic tracer where the first and second carbon atoms of the glyceraldehyde molecule are replaced with the stable isotope ¹³C. This specific labeling pattern makes it a highly targeted probe for investigating particular biochemical reactions and pathways. When introduced into a biological system, the dual ¹³C label allows for precise tracking of the glyceraldehyde backbone as it is metabolized. This can provide detailed information that might be obscured with uniformly labeled tracers. For instance, it can help to distinguish between different metabolic routes that a three-carbon unit can take. The use of such specifically labeled compounds, in conjunction with powerful analytical methods, allows for a more nuanced and detailed interrogation of metabolic networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B583790 DL-[1,2-13C2]glyceraldehyde CAS No. 478529-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy(1,2-13C2)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH]([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Dl 1,2 13c2 Glyceraldehyde

Chemical Synthesis Methodologies

The chemical synthesis of DL-[1,2-13C2]glyceraldehyde involves precise techniques to incorporate carbon-13 isotopes at specific positions within the molecule. These methods are foundational in creating labeled compounds for various research applications.

Cyanohydrin Reduction (CR) Protocols for Carbon-13 Incorporation

A primary method for introducing carbon isotopes into aldoses is the cyanohydrin reduction (CR) reaction. sci-hub.rutandfonline.com This process is a modification of the well-known Kiliani-Fischer synthesis. sci-hub.ru In this protocol, an aldose starting material reacts with a labeled cyanide source, such as potassium cyanide (K¹³CN), to form a pair of C2-epimeric cyanohydrins. sci-hub.rutandfonline.com For the synthesis of glyceraldehyde, glycolaldehyde (B1209225) can serve as the electrophile, reacting with K¹³CN to produce DL-[1-¹³C]glyceraldehyde. sci-hub.ru

The subsequent step involves the reduction of the aldononitrile. This is typically achieved through catalytic hydrogenation using a palladium on barium sulfate (B86663) (Pd/BaSO4) catalyst. sci-hub.rutandfonline.com A critical factor for a high-yield conversion to the aldose is maintaining a low pH, generally below 4.3, during the reduction to promote the hydrolysis of the intermediate imine. sci-hub.rutandfonline.com Research has shown that a combination of sulfite (B76179) and ferrocyanide can effectively drive the reductive homologation of hydrogen cyanide (HCN), leading to the formation of simple sugars and their precursors, including the cyanohydrin of glyceraldehyde. rsc.org The reaction can be monitored using ¹³C NMR spectroscopy to track the conversion of reactants to products. rsc.orgresearchgate.netresearchgate.net

Stereochemical Considerations in Racemic DL-Glyceraldehyde Synthesis

The synthesis of glyceraldehyde often results in a racemic mixture, containing both D- and L-enantiomers. sathyabama.ac.in Glyceraldehyde is the simplest chiral carbohydrate and serves as the stereochemical standard for the D/L notation system. masterorganicchemistry.comresearchgate.net In the cyanohydrin synthesis starting from achiral glycolaldehyde, the nucleophilic attack of the cyanide ion on the carbonyl carbon creates a new chiral center. This process is generally not stereoselective, leading to the formation of both (R)- and (S)-glyceronitrile intermediates in roughly equal amounts, which upon reduction yield racemic DL-glyceraldehyde.

Enzymes, being chiral molecules themselves, are highly sensitive to the stereochemistry of their substrates. libretexts.org For instance, an enzyme might bind specifically to D-glyceraldehyde but not to its L-enantiomer. libretexts.org This stereospecificity is a key principle in enzymatic reactions and is often exploited in the resolution of racemic mixtures. researchgate.netlibretexts.org While chemical syntheses often produce racemic products from achiral starting materials, controlling the stereochemical outcome is a significant area of research in organic synthesis. ethernet.edu.et

Specific Labeling at C1 and C2 Positions

To achieve specific labeling at both the C1 and C2 positions to create DL-[1,2-¹³C₂]glyceraldehyde, a starting material already containing a ¹³C label is necessary. A plausible synthetic route involves starting with [¹³C₂]glycolonitrile. researchgate.net The synthesis of D-[4,5-¹³C₂]fructose 1-phosphate and L-[4,5-¹³C₂]sorbose 1-phosphate has been demonstrated using DL-[1,2-¹³C₂]glyceraldehyde as a starting material, highlighting the utility of this specifically labeled compound. sci-hub.ru

The general strategy for producing multiply labeled monosaccharides often integrates chemical and enzymatic methods. sci-hub.ru For instance, starting with a precursor like [1-¹³C]glycolaldehyde, a cyanohydrin reaction with K¹³CN would introduce a second ¹³C atom at the C2 position, forming [1,2-¹³C₂]glyceronitrile. Subsequent reduction would yield the desired DL-[1,2-¹³C₂]glyceraldehyde.

Chemo-Enzymatic and Enzymatic Synthesis Approaches

Enzymatic methods offer high selectivity and are crucial for both the resolution of racemic mixtures and the synthesis of labeled compounds from various precursors.

Enzymatic Resolution of DL-Glyceraldehyde Enantiomers

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.netnih.gov This method relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. researchgate.netresearchgate.net In the context of DL-glyceraldehyde, enzymes such as glycerol (B35011) dehydrogenase (GlyDH) and aldehyde dehydrogenase have been employed. uni-duesseldorf.de

Glycerol dehydrogenase from Gluconobacter oxydans has been successfully used in the kinetic resolution of racemic glyceraldehyde due to its high activity and enantioselectivity in the reduction of D-glyceraldehyde. uni-duesseldorf.de Similarly, aldehyde dehydrogenases can oxidize glyceraldehyde to glyceric acid, and some have been used for the kinetic resolution of glyceraldehyde. researchgate.net Another approach involves the use of enantioenriched peptides, which can selectively react with one enantiomer of glyceraldehyde, leaving the other in excess. researchgate.netrsc.org For example, peptides with N-terminal proline residues can mediate the kinetic resolution of glyceraldehyde. rsc.org

Conversion of Other 13C-Labeled Precursors to this compound

Isotopically labeled glyceraldehyde can be synthesized from other labeled precursors through various metabolic pathways. For example, the metabolism of [1-¹³C]-D-glucose can lead to the formation of labeled glyceraldehyde-3-phosphate (GAP). scielo.br In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to produce dihydroxyacetone phosphate (B84403) (DHAP) and GAP. nih.gov If uniformly labeled glucose ([U-¹³C₆]-glucose) is used, the resulting GAP will be labeled at positions C1, C2, and C3. nih.gov

Preparation of Labeled Derivatives for Downstream Analysis

The strategic placement of the ¹³C labels in DL-[1,2-¹³C₂]glyceraldehyde allows for the tracking of its carbon skeleton through various enzymatic transformations. This enables researchers to elucidate metabolic pathways, quantify enzyme kinetics, and understand the origins of carbon atoms in more complex biomolecules.

Phosphorylation is a critical step for the entry of glyceraldehyde into central metabolic pathways such as glycolysis. The primary phosphorylated derivative is glyceraldehyde-3-phosphate (G3P). The synthesis of ¹³C-labeled G3P from labeled glyceraldehyde can be achieved through enzymatic methods.

Enzymatic Phosphorylation : Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically ATP, to a substrate.

Triokinase : This enzyme specifically phosphorylates D-glyceraldehyde to D-glyceraldehyde-3-phosphate. researchgate.net In a research context using the DL-[1,2-¹³C₂]glyceraldehyde racemate, triokinase would selectively convert the D-enantiomer into D-[1,2-¹³C₂]glyceraldehyde-3-phosphate.

Glycerokinase : While its primary substrate is glycerol, glycerokinase can also phosphorylate the L-enantiomer of glyceraldehyde, producing L-glyceraldehyde-3-phosphate. harvard.edusci-hub.ru This provides a method for resolving the enantiomers of DL-glyceraldehyde or for specifically synthesizing the L-G3P isomer. sci-hub.ru

The resulting DL-[1,2-¹³C₂]glyceraldehyde-3-phosphate is a key intermediate that can enter the glycolytic pathway directly. researchgate.netwikipedia.org It is important to note that non-enzymatic prebiotic phosphorylation of glyceraldehyde has been observed to yield the 2-phosphate isomer, in contrast to the biologically prevalent 3-phosphate isomer. rsc.org

Table 1: Enzymatic Phosphorylation of Glyceraldehyde

EnzymeSubstrate (Labeled)Product (Labeled)Pathway Relevance
TriokinaseD-[1,2-¹³C₂]glyceraldehydeD-[1,2-¹³C₂]glyceraldehyde-3-phosphateGlycolysis, Gluconeogenesis researchgate.netwikipedia.org
GlycerokinaseL-[1,2-¹³C₂]glyceraldehydeL-[1,2-¹³C₂]glyceraldehyde-3-phosphateEnantiomer-specific synthesis harvard.edusci-hub.ru

The ¹³C labels from DL-[1,2-¹³C₂]glyceraldehyde can be traced into a wide array of other sugars and central metabolites through various enzymatic reactions, primarily involving aldolases and the enzymes of glycolysis and the pentose (B10789219) phosphate pathway (PPP). oup.comoup.com

Synthesis of Labeled Hexoses : Aldolases catalyze aldol (B89426) condensation reactions, forming larger sugar phosphates from smaller precursors. DL-[1,2-¹³C₂]glyceraldehyde can be used as a substrate in these reactions to create specifically labeled hexoses.

A notable example involves the use of rhamnulose-1-phosphate aldolase (RMA) . This enzyme can condense DL-[1,2-¹³C₂]glyceraldehyde with dihydroxyacetone phosphate (DHAP) to produce labeled ketohexose-1-phosphates. Specifically, this reaction yields a mixture of D-[4,5-¹³C₂]fructose-1-phosphate and L-[4,5-¹³C₂]sorbose-1-phosphate. sci-hub.ru This chemo-enzymatic approach provides a direct route to specifically labeled six-carbon sugars from a three-carbon precursor. sci-hub.ru

Formation of Other Labeled Metabolites : Once phosphorylated to [1,2-¹³C₂]glyceraldehyde-3-phosphate, the labeled compound enters the glycolytic pathway. medchemexpress.com

Glycolysis : In the glycolytic pathway, G3P is converted to 1,3-bisphosphoglycerate, and subsequently through several steps to pyruvate (B1213749). hmdb.ca The use of DL-[1,2-¹³C₂]glyceraldehyde would thus lead to the formation of [2,3-¹³C₂]pyruvate.

Lactate (B86563) and TCA Cycle Intermediates : The resulting labeled pyruvate can be further metabolized. Under anaerobic conditions or in certain cell types, it can be reduced to [2,3-¹³C₂]lactate. researchgate.net Alternatively, it can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle, leading to the incorporation of the ¹³C labels into intermediates like citrate (B86180) and glutamate (B1630785). researchgate.netresearchgate.net Studies on the metabolism of uniformly labeled ([U-¹³C]) glyceraldehyde have confirmed its conversion to labeled lactate and glutamate in the brain. researchgate.net

The fate of the ¹³C labels is determined by the activities of interconnected pathways such as glycolysis, the pentose phosphate pathway, and gluconeogenesis, which can be quantitatively assessed by analyzing the labeling patterns in the resulting metabolites. oup.comresearchgate.net

Table 2: Conversion of DL-[1,2-¹³C₂]glyceraldehyde to Labeled Metabolites

Enzyme/PathwayStarting Labeled SubstrateKey Labeled Product(s)Research Application
Rhamnulose-1-phosphate aldolase (RMA)DL-[1,2-¹³C₂]glyceraldehyde (+ DHAP)D-[4,5-¹³C₂]fructose-1-phosphate, L-[4,5-¹³C₂]sorbose-1-phosphateSynthesis of labeled hexoses sci-hub.ru
GlycolysisD-[1,2-¹³C₂]glyceraldehyde-3-phosphate[2,3-¹³C₂]PyruvateTracing central carbon metabolism researchgate.netresearchgate.net
Lactate Dehydrogenase[2,3-¹³C₂]Pyruvate[2,3-¹³C₂]LactateStudying anaerobic metabolism researchgate.net
TCA Cycle[¹³C₂]Acetyl-CoA (from labeled pyruvate)¹³C₂-Citrate, ¹³C₂-GlutamateInvestigating mitochondrial function researchgate.netresearchgate.net

Advanced Analytical Methodologies for Dl 1,2 13c2 Glyceraldehyde and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Isotopic Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structural and chemical properties of molecules. slideshare.net In the context of 13C isotopic labeling, NMR is indispensable for determining the precise location of 13C atoms within metabolites, offering insights into the specific enzymatic reactions that have occurred.

High-Resolution 13C NMR for Positional Enrichment Determination

High-resolution 13C NMR is a primary tool for identifying the specific carbon atoms within a molecule that have been enriched with the 13C isotope. slideshare.net When DL-[1,2-13C2]glyceraldehyde is metabolized, the 13C labels are incorporated into various downstream compounds. By analyzing the 13C NMR spectrum of these metabolites, researchers can determine the percentage of 13C at each carbon position. This positional enrichment data is critical for mapping metabolic pathways and quantifying the flux through different routes. acs.orgacs.org

For instance, the conversion of [1-13C]glucose to lactate (B86563) results in lactate labeled at the C3 position. However, through the reversible reactions of aldolase (B8822740) and triose-phosphate isomerase, the label can be scrambled between the C1 and C6 positions of hexoses, leading to lactate labeled at both C1 and C6. oup.com The ability of 13C NMR to distinguish between these positional isomers (isotopomers) provides a quantitative measure of the reversibility of these reactions.

A key advantage of NMR in this context is its ability to provide site-specific isotope ratios, which can be challenging to obtain with other methods. nih.gov While less sensitive than mass spectrometry, 13C NMR offers high resolution for separating signals from different carbon positions within a complex mixture of metabolites. mdpi.com

Two-Dimensional NMR Techniques (e.g., HSQC, TOCSY) for Carbon Connectivity and Coupling Patterns

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), provide even more detailed information by revealing the connectivity between atoms in a molecule. oup.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded 1H and 13C nuclei. nih.gov In studies using 13C-labeled substrates, HSQC is highly sensitive and offers increased spectral dispersion compared to 1D 13C NMR. nih.gov It allows for the unambiguous assignment of carbon signals by correlating them to their attached protons.

TOCSY (Total Correlation Spectroscopy): 13C-13C TOCSY experiments are particularly powerful for tracing the carbon backbone of metabolites derived from uniformly 13C-labeled precursors. nih.govresearchgate.net This technique reveals correlations between all carbons within a spin system, providing a complete picture of the carbon-carbon connectivity. nih.gov By analyzing the cross-peaks in a 13C-13C TOCSY spectrum, researchers can elucidate the structure of novel metabolites and confirm the metabolic fate of the labeled carbons from this compound. researchgate.net

The analysis of 13C-13C coupling patterns in 2D NMR spectra is fundamental to understanding how the labeled carbons from this compound are distributed in its metabolites. The splitting of a 13C signal into a doublet indicates a neighboring 13C atom, providing direct evidence of bond formation or cleavage during metabolism. oup.com

Quantitative NMR for Metabolite Concentration and Isotopic Abundance

Quantitative NMR (qNMR) allows for the determination of the absolute or relative concentrations of metabolites in a sample. mdpi.com The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, providing a linear relationship between signal area and concentration. mdpi.com This principle is applied to measure the concentrations of metabolites and to determine the abundance of 13C at specific positions. mdpi.comphysiology.org

In isotopic labeling studies, qNMR is used to calculate the fractional enrichment of 13C in different metabolite pools. By comparing the integrals of signals corresponding to 13C-labeled and unlabeled isotopomers, researchers can quantify the extent of label incorporation. This quantitative data is essential for metabolic flux analysis, which aims to determine the rates of metabolic reactions. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Isotopic Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used in metabolomics for the identification and quantification of a vast array of compounds. mdpi.com In conjunction with isotopic labeling, MS is a powerful tool for profiling the isotopic distribution in metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotope Distributions

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is particularly well-suited for the analysis of volatile and thermally stable metabolites, often after chemical derivatization to increase their volatility. mdpi.com

In the context of 13C labeling with this compound, GC-MS is used to determine the mass isotopomer distributions (MIDs) of key metabolites. researchgate.net The mass spectrometer separates ions based on their mass, allowing for the differentiation of molecules that have incorporated different numbers of 13C atoms. For example, a metabolite that has incorporated one 13C atom will have a mass that is one unit higher than its unlabeled counterpart.

By analyzing the relative abundances of these different mass isotopomers, researchers can deduce the labeling patterns of metabolites. This information, in turn, provides insights into the metabolic pathways that were active in the system. oup.comnih.gov GC-MS is a sensitive technique that requires only small amounts of sample and provides precise measurements of isotopologue distributions. researchgate.net

Table 1: GC-MS Analysis of Metabolite Isotope Distributions

Metabolite Class Derivatization Method Information Obtained
Amino Acids Silylation (e.g., with TMS) Mass isotopomer distributions, positional 13C-enrichment (from fragmentation patterns)
Organic Acids Silylation (e.g., with TMS) Mass isotopomer distributions, positional 13C-enrichment (from fragmentation patterns)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolomics

Liquid chromatography-mass spectrometry (LC-MS/MS) is a versatile and powerful technique for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS. wellcomeopenresearch.org LC separates compounds in a liquid phase before they are introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information.

LC-MS/MS is extensively used for comprehensive, or "global," metabolomics studies. nrel.gov When combined with 13C tracers like this compound, it enables the global tracing of the labeled carbons throughout the metabolome. diva-portal.org This approach allows for the simultaneous measurement of 13C enrichment in hundreds to thousands of metabolites, providing a systems-level view of metabolic reprogramming. diva-portal.orgfrontiersin.org

One of the key advantages of LC-MS/MS in isotopic studies is its ability to distinguish between biosynthesized metabolites and background noise, a common challenge in untargeted metabolomics. frontiersin.org The characteristic isotopic patterns of labeled compounds make them readily identifiable. Furthermore, LC-MS/MS can provide relative quantification of labeled features and more accurate estimations of molecular formulas. frontiersin.org

Table 2: LC-MS/MS Applications in 13C-Labeled Metabolomics

Application LC Method MS Mode Key Findings
Central Carbon Metabolism Analysis HILIC, Reversed-Phase Triple Quadrupole MS/MS Quantitative measurement of intracellular metabolites in pathways like glycolysis and the TCA cycle. nrel.gov
Global Isotope Tracing Reversed-Phase High-Resolution MS (e.g., Orbitrap) Comprehensive mapping of 13C enrichment across the metabolome, revealing unexpected metabolic connections. diva-portal.org

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Positional Isotopic Signatures

Furthermore, by coupling IRMS with degradation chemistry or chromatographic separation techniques (like Gas Chromatography-Combustion-IRMS or GC-C-IRMS), it is possible to obtain positional isotopic information. wikipedia.organu.edu.au This means determining the 13C enrichment at specific atomic positions within a metabolite molecule. wikipedia.org For instance, after administering this compound, IRMS can be used to analyze the isotopic signature of the resulting CO2 from the combustion of isolated metabolites, revealing the extent to which the labeled carbons have been incorporated. wikipedia.org This level of detail is crucial for elucidating which metabolic pathways are active. oup.comwikipedia.org

Analytical TechniqueInformation ObtainedApplication Example
Bulk IRMS Overall 13C enrichment in a sample. wikipedia.orgDetermining the total incorporation of 13C from this compound into total cellular biomass.
GC-C-IRMS Positional 13C enrichment in volatile metabolites. wikipedia.orgAnalyzing the 13C distribution in amino acids derived from glycolysis and the TCA cycle. oup.com
LC-IRMS Positional 13C enrichment in non-volatile metabolites. oiv.intMeasuring the 13C signature of larger molecules like glucose or lactate in biological fluids. oiv.int

High-Resolution Mass Spectrometry for Precise Mass Isotopomer Analysis

High-Resolution Mass Spectrometry (HRMS) offers the capability to distinguish between molecules with very small mass differences, making it an invaluable tool for isotopomer analysis. escholarship.orgnih.gov When this compound is metabolized, it gives rise to a variety of downstream products, each with a specific number and position of 13C atoms. These different labeled forms of a single metabolite are known as isotopomers or, more specifically, mass isotopomers when differentiated by mass. nih.gov

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can resolve the mass differences between these isotopomers. escholarship.org This allows for the determination of the mass isotopomer distribution (MID) of a particular metabolite, which is the relative abundance of each of its mass isotopomers. nih.gov The MID provides a detailed fingerprint of the metabolic pathways that were active in converting the initial tracer. For example, glycolysis of [1,2-13C2]glucose results in M+2 lactate, while the pentose (B10789219) phosphate (B84403) pathway can produce M+1 lactate, and HRMS can distinguish between these. nih.gov

HRMS Instrument TypeKey FeatureApplication in 13C-Tracer Studies
Orbitrap High resolving power (>200,000) and mass accuracy. escholarship.orgDifferentiating between 13C and 15N labels in metabolites. escholarship.org
Time-of-Flight (TOF) Fast acquisition speed and high sensitivity.Analyzing complex mixtures of metabolites from cell extracts.
Quadrupole-Orbitrap (Q-Exactive) Combines precursor ion selection with high-resolution detection. escholarship.orgSimultaneous quantification and 13C-isotopic labeling of metabolites. escholarship.org

Hybrid and Complementary Analytical Methods

To overcome the limitations of individual analytical techniques and to gain a more comprehensive understanding of the metabolic fate of this compound, researchers often employ hybrid and complementary methods.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can resolve complex mixtures of metabolites in biological samples. nih.govresearchgate.net When coupled with mass spectrometry (HPLC-MS), it becomes a highly sensitive and specific method for identifying and quantifying individual metabolites and their isotopomers. nih.govmdpi.com

For the analysis of this compound and its non-volatile metabolites, such as sugar phosphates and organic acids, HPLC is the separation method of choice. jove.com The effluent from the HPLC column is introduced into the mass spectrometer, which then provides mass and structural information for each separated compound. nih.gov This hyphenated technique allows for the determination of the mass isotopomer distributions of a wide range of metabolites derived from the initial 13C-labeled tracer. jove.com

The integration of data from different analytical platforms, such as spectroscopy (e.g., NMR) and chromatography-mass spectrometry (e.g., GC-MS, LC-MS), provides a more complete picture of metabolic fluxes. tum.de While mass spectrometry is excellent for determining mass isotopologues (molecules with different numbers of 13C atoms), Nuclear Magnetic Resonance (NMR) spectroscopy is better suited for determining positional isotopomers (molecules with 13C at different atomic positions). nih.gov

By combining the data from these techniques, a more detailed and accurate map of metabolic pathways can be constructed. tum.de For instance, GC-MS can provide information on the labeling patterns of amino acids, while LC-MS can analyze the labeling of central carbon metabolism intermediates. oup.comjove.com This integrated approach enhances the resolution of metabolic flux analysis and helps to resolve ambiguities that may arise from using a single analytical method. nih.govtum.de

Applications in Metabolic Research and Pathway Elucidation

General Principles of Isotopic Tracing with DL-[1,2-¹³C₂]glyceraldehyde

Isotopic tracing with stable isotopes like ¹³C has become a primary technique for quantifying intracellular fluxes and understanding complex metabolic networks. nih.govfrontiersin.org The core principle involves supplying cells with a ¹³C-labeled nutrient and measuring the resulting labeling patterns in downstream metabolites using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. biorxiv.orgnih.gov

The use of ¹³C-labeled substrates allows researchers to trace the journey of carbon atoms as they are rearranged and incorporated into various metabolites. biorxiv.orgpnas.org This reveals the utilization of different metabolic pathways. biorxiv.org When DL-[1,2-¹³C₂]glyceraldehyde (or its precursor, [1,2-¹³C₂]glucose) is metabolized, the ¹³C labels are transferred to subsequent products. researchgate.netcam.ac.uk By analyzing the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms—in metabolites downstream of glyceraldehyde, scientists can map the flow of carbon through central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. biorxiv.orgplos.orgmdpi.com This analysis provides qualitative information on pathway activity and the contribution of the tracer to the production of different molecules. diva-portal.orgnih.gov For instance, tracking the label into amino acids, which are synthesized from metabolic intermediates, can reveal the activity of specific branches of central carbon metabolism. nih.govfrontiersin.orgbiorxiv.org

For many metabolic flux analysis experiments, it is crucial that the system is in a metabolic steady state, meaning that key metabolic rates, such as glucose uptake, are constant over time. nih.gov The introduction of the isotopic tracer should ideally not disturb this state. nih.gov Upon introducing the ¹³C-labeled substrate, the isotopic enrichment of intracellular metabolites increases over time until it reaches a stable plateau, known as an isotopic steady state. nih.govnih.gov The time required to reach this state varies for different pathways; for example, glycolytic intermediates typically reach a steady state in about 10 minutes in cultured cells, while the TCA cycle may take a couple of hours. nih.gov Analyzing the labeling patterns at isotopic steady state is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA). frontiersin.org Dynamic labeling experiments, which track the rate of ¹³C incorporation over time before a steady state is reached, can provide additional information about flux rates. nih.gov

While measuring uptake and secretion rates gives a partial picture, ¹³C tracing is necessary to determine the rates of intracellular reactions (fluxes). mdpi.comnih.gov By combining the measured mass isotopomer distributions of key metabolites with a computational model of the cell's metabolic network, ¹³C-MFA can estimate the flux values for many reactions. nih.govplos.org This process essentially involves finding the set of fluxes that best explains the observed labeling patterns. plos.org

The specific labeling pattern of DL-[1,2-¹³C₂]glyceraldehyde is particularly useful for quantifying fluxes at critical branch points and assessing the reversibility of reactions. mdpi.com For example, when [1,2-¹³C₂]glucose is used, the labeling pattern of fructose (B13574) 1,6-bisphosphate can reveal the reverse flux of the aldolase (B8822740) and triose phosphate isomerase reactions in upper glycolysis. mdpi.com The ability to distinguish and quantify bidirectional fluxes is a significant advantage of isotope-based MFA, providing a more dynamic and accurate picture of metabolic activity than what can be inferred from net production rates alone. creative-proteomics.commdpi.com

Insights into Central Carbon Metabolism

DL-[1,2-¹³C₂]glyceraldehyde and its glucose precursor are instrumental in dissecting the fluxes through the main pathways of central carbon metabolism. The distinct labeling patterns they produce when metabolized through either glycolysis or the pentose phosphate pathway allow for clear differentiation and quantification of the relative activity of these two crucial routes. nih.govmdpi.com

The metabolism of [1,2-¹³C₂]glucose through the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, provides a clear example of isotopic tracing. One molecule of [1,2-¹³C₂]glucose is cleaved into one molecule of unlabeled dihydroxyacetone phosphate (DHAP) and one molecule of [1,2-¹³C₂]glyceraldehyde-3-phosphate (G3P). researchgate.netnih.gov These two triose phosphates are then converted to pyruvate (B1213749). This process results in pyruvate (and subsequently lactate) that is 50% unlabeled (M+0) and 50% doubly labeled (M+2). nih.gov By measuring the ratio of M+2 to M+0 lactate (B86563) or pyruvate, the glycolytic flux can be determined. cam.ac.uknih.gov

Conversely, tracing gluconeogenesis can be achieved using labeled three-carbon precursors like [U-¹³C₃]glycerol. When glycerol (B35011) enters the gluconeogenic pathway, it is converted to labeled DHAP and G3P, which then condense to form glucose. researchgate.net The distribution of ¹³C within the resulting glucose molecule can reveal the activity of the gluconeogenic pathway and its interactions with other central pathways like the TCA cycle and PPP. researchgate.netnih.gov

Table 1: Expected Labeling of Glycolytic Intermediates from [1,2-¹³C₂]Glucose
MetaboliteExpected Labeling Pattern (Mass Isotopomer)Pathway Step
Glucose-6-PhosphateM+2Phosphorylation of [1,2-¹³C₂]glucose
Fructose-6-Phosphate (B1210287)M+2Isomerization
Glyceraldehyde-3-Phosphate (G3P)M+2Cleavage of Fructose-1,6-bisphosphate
Dihydroxyacetone Phosphate (DHAP)M+0 (Unlabeled)Cleavage of Fructose-1,6-bisphosphate
Pyruvate / Lactate50% M+2, 50% M+0Product of glycolysis from G3P and DHAP

The [1,2-¹³C₂]glucose tracer is exceptionally effective for distinguishing flux through the pentose phosphate pathway (PPP) from glycolysis. nih.govbiorxiv.orgmdpi.com In the oxidative branch of the PPP, the C1 carbon of glucose-6-phosphate is removed as CO₂. mdpi.comfrontiersin.org When the tracer is [1,2-¹³C₂]glucose, this decarboxylation step removes the ¹³C label at the C1 position, while the ¹³C at the C2 position is retained. researchgate.net The resulting pentose phosphates are then rearranged in the non-oxidative PPP, eventually re-entering glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate. researchgate.netmdpi.com

This process leads to a unique labeling pattern. The G3P re-entering glycolysis from the PPP will be singly labeled (M+1). nih.gov Consequently, metabolism through the PPP generates M+1 lactate, in contrast to the M+2 lactate generated by direct glycolysis. mdpi.comnih.govnih.gov By measuring the relative amounts of M+1 and M+2 lactate, researchers can calculate the ratio of PPP flux relative to glycolytic flux. nih.govnih.gov This provides a quantitative measure of how much glucose is being shunted into the PPP to produce NADPH and precursors for nucleotide synthesis. frontiersin.orgcsic.es

Table 2: Comparison of Lactate Labeling from Glycolysis vs. Pentose Phosphate Pathway (PPP) using [1,2-¹³C₂]Glucose Tracer
Metabolic PathwayKey Labeling TransformationResulting Lactate IsotopomerSignificance
Glycolysis[1,2-¹³C₂]Glucose → [1,2-¹³C₂]G3P + Unlabeled DHAPM+2 (from [2,3-¹³C₂]Pyruvate)Measures direct glycolytic flux
Pentose Phosphate Pathway (PPP)[1,2-¹³C₂]Glucose → Decarboxylation of C1 → [1-¹³C]Pentose → [2-¹³C]G3PM+1 (from [3-¹³C]Pyruvate)Measures flux diverted through the PPP

Tricarboxylic Acid (TCA) Cycle Intermediates and Fluxes

DL-[1,2-13C2]glyceraldehyde is instrumental in elucidating the flux through the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration and biosynthesis. When cells metabolize this labeled glyceraldehyde, it enters glycolysis and is converted to pyruvate. The labeled carbons are then incorporated into acetyl-CoA, which subsequently enters the TCA cycle.

By using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), researchers can track the distribution of the 13C label into various TCA cycle intermediates. For instance, the metabolism of [1,2-13C2]glucose, which produces labeled glyceraldehyde-3-phosphate, leads to the formation of [1,2-13C]acetyl-CoA. cam.ac.uk This, in turn, labels citrate (B86180) at the [1,2-13C] positions upon condensation with oxaloacetate. cam.ac.uk Subsequent turns of the cycle redistribute these labels, and analyzing the specific isotopomer patterns of intermediates like α-ketoglutarate, succinate, and malate (B86768) provides a quantitative measure of TCA cycle flux. physiology.orgmdpi.com

Studies have shown that the appearance of doubly labeled glucose from substrates like [U-13C3]glycerol is evidence of metabolism through the TCA cycle. nih.gov This occurs because the glycerol is first converted to intermediates that enter the TCA cycle, where the carbon skeleton is rearranged before being directed towards gluconeogenesis. nih.gov The analysis of these labeling patterns helps to quantify the rates of key enzymatic reactions within the cycle and understand how these fluxes are altered in different physiological or pathological states.

Table 1: Tracing this compound through the TCA Cycle
PrecursorKey IntermediateLabeled Product(s) in TCA CycleAnalytical TechniqueResearch Finding
This compound[2,3-13C]Pyruvate[1,2-13C]Acetyl-CoA, [1,2-13C]Citrate, [4,5-13C]α-Ketoglutarate13C NMR, GC-MSQuantifies the rate of pyruvate entry into the TCA cycle and subsequent metabolic conversions. cam.ac.uk
[U-13C3]Glycerol[U-13C3]PyruvateDoubly labeled glucose isotopomers (e.g., [1,2-13C2]glucose)NMRDemonstrates the routing of glycerol-derived carbons through the TCA cycle prior to gluconeogenesis. nih.gov

Anaplerotic and Cataplerotic Reactions

Anaplerosis, the replenishment of TCA cycle intermediates, and cataplerosis, their removal for biosynthetic purposes, are critical for maintaining metabolic homeostasis. wikipedia.orgjianhaidulab.com this compound is a valuable tool for studying these processes. The labeled carbons from glyceraldehyde can be traced into pathways that either feed into or draw from the TCA cycle.

For example, the conversion of labeled pyruvate (derived from this compound) to oxaloacetate via pyruvate carboxylase is a key anaplerotic reaction. mdpi.com By measuring the enrichment of 13C in oxaloacetate and its derivatives, researchers can quantify the rate of this replenishment. Conversely, the use of labeled TCA cycle intermediates for gluconeogenesis or amino acid synthesis represents cataplerosis. jianhaidulab.com Tracing the 13C label from the TCA cycle into glucose or specific amino acids provides a direct measure of these cataplerotic fluxes.

These studies are crucial for understanding how cells balance the oxidative demands of the TCA cycle with the biosynthetic needs of the cell. wikipedia.org For instance, in the liver, the balance between anaplerosis and cataplerosis is vital for regulating gluconeogenesis and fatty acid synthesis. mdpi.com

Cellular and Organ-Specific Metabolic Studies

Brain Metabolism and Neuroenergetics

The brain is a highly energy-demanding organ that relies almost exclusively on glucose for its metabolic needs. physiology.org Isotope tracers like this compound, often studied through the administration of labeled glucose, are essential for unraveling the complexities of brain energy metabolism and the metabolic interactions between different cell types, such as neurons and astrocytes. frontiersin.orgresearchgate.net

When [1,2-13C2]glucose is metabolized, it generates labeled glyceraldehyde-3-phosphate, which then follows various metabolic fates. The analysis of 13C labeling in key brain metabolites like glutamate (B1630785), glutamine, and GABA provides insights into neuronal and glial TCA cycle activity, the glutamate-glutamine cycle, and neurotransmitter synthesis. nih.gov For example, the pattern of 13C enrichment in glutamate can distinguish between pyruvate entering the TCA cycle via pyruvate dehydrogenase (predominantly neuronal) and pyruvate carboxylase (predominantly astrocytic). frontiersin.org This allows for the dissection of cell-specific metabolic pathways in the brain. frontiersin.org

Table 2: Application of Labeled Glyceraldehyde Precursors in Neuroenergetics
Labeled PrecursorBrain Cell TypeKey Metabolic Pathway StudiedMeasured MetabolitesResearch Insight
[1,2-13C2]GlucoseNeurons & AstrocytesTCA Cycle, Glutamate-Glutamine CycleGlutamate, Glutamine, LactateDifferentiates between neuronal and glial metabolism and quantifies neurotransmitter cycling. researchgate.netnih.gov
[1,2-13C2]GlucoseOligodendrocytesPentose Phosphate Pathway, AnaplerosisPhosphoenolpyruvate, CitrateRevealed that oligodendrocytes have a highly active pentose phosphate pathway and can perform anaplerotic pyruvate carboxylation. cam.ac.uk

Liver Metabolism and Glucose/Fatty Acid Synthesis

The liver plays a central role in regulating blood glucose levels and lipid metabolism. This compound and related labeled compounds are used to trace the pathways of gluconeogenesis (the synthesis of glucose) and lipogenesis (the synthesis of fatty acids).

In studies of gluconeogenesis, labeled glyceraldehyde can be tracked as it is converted back into glucose. The specific positions of the 13C labels in the resulting glucose molecule reveal the pathways taken. For instance, direct conversion of [1,2,13C2]glyceraldehyde-3-phosphate would lead to specific labeling in the top half of the glucose molecule. However, if the carbons first cycle through the TCA cycle, a different, more scrambled labeling pattern emerges in the synthesized glucose. nih.govnih.gov

Similarly, in lipogenesis, the labeled acetyl-CoA derived from this compound can be traced into newly synthesized fatty acids. This allows for the quantification of de novo fatty acid synthesis rates under various conditions, such as in studies of nonalcoholic fatty liver disease (NAFLD). nih.gov Studies have shown that in fatty liver, the metabolism of glycerol through the TCA cycle is enhanced, while gluconeogenesis from glycerol is delayed. nih.gov

Plant Carbon Flux and Photosynthetic Products

In plant biology, understanding the flow of carbon from photosynthesis to various metabolic products is crucial. While studies often use 13CO2 as the primary tracer, the principles of tracing labeled three-carbon units like glyceraldehyde are fundamental to this research. Photosynthesis initially produces two molecules of 3-phosphoglycerate, which are then converted to glyceraldehyde-3-phosphate.

This labeled glyceraldehyde-3-phosphate is a key branch point. It can be used to regenerate ribulose-1,5-bisphosphate to sustain the Calvin-Benson cycle, or it can be exported from the chloroplast to the cytosol for the synthesis of sucrose, starch, and other essential metabolites. nih.govresearchgate.net By analyzing the 13C distribution in these end products, researchers can determine the flux of carbon through these competing pathways. cam.ac.uk This information is vital for understanding plant growth, resource allocation, and responses to environmental stress. nih.govresearchgate.net

Microbial and Cell Line Metabolic Engineering

Metabolic engineering aims to rationally modify the metabolic networks of microorganisms or cell lines to enhance the production of valuable chemicals or to study disease states. researchgate.netchalmers.se Stable isotope tracers like this compound are indispensable tools in this field for metabolic flux analysis (MFA).

By introducing the labeled substrate into the culture medium, engineers can track its metabolic fate and quantify the fluxes through various pathways. nih.gov This is critical for identifying bottlenecks in a production pathway or understanding the metabolic rewiring that occurs in cancer cells. For example, by tracing the carbons from labeled glyceraldehyde, researchers can measure the relative activities of glycolysis, the pentose phosphate pathway, and the TCA cycle. mit.edu This knowledge allows for targeted genetic modifications to redirect metabolic flux towards a desired product or to inhibit pathways that are hyperactive in disease. researchgate.netnih.gov

Monocyte Metabolism and Neuroinflammatory Conditions

Currently, there is no direct scientific literature available that specifically documents the use of DL-[1,2-¹³C2]glyceraldehyde for studying monocyte metabolism in the context of neuroinflammatory conditions. Research in this area has utilized other tracers, such as [1,2-¹³C2]glucose, to investigate metabolic alterations in monocytes exposed to cerebrospinal fluid from patients with neuroinflammatory diseases.

Enzymatic Reaction Characterization

DL-[1,2-¹³C2]glyceraldehyde is instrumental in characterizing the function of several key enzymes involved in carbohydrate metabolism. By tracing the labeled carbons, researchers can gain insights into substrate preferences, stereochemical requirements, and reaction mechanisms.

Substrate Specificity and Stereoselectivity of Enzymes (e.g., Transketolase, Triokinase, Glycerol Kinase)

The ability of enzymes to distinguish between different substrates and stereoisomers is a hallmark of their catalytic precision. Studies using glyceraldehyde isomers have been crucial in defining these properties for several key metabolic enzymes.

Transketolase (TK): This key enzyme of the pentose phosphate pathway catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. rsc.org Transketolase exhibits high specificity for the stereoconfiguration of the hydroxyl groups of its sugar substrates. wikidoc.org It can utilize glyceraldehyde-3-phosphate as both a product and a substrate in its reversible reactions. wikidoc.orgfrontiersin.org The enzyme's activity and kinetics are often assayed using glyceraldehyde-3-phosphate as a key reactant or product. sigmaaldrich.com

Triokinase (TKFC): Also known as ATP:D-glyceraldehyde 3-phosphotransferase, triokinase catalyzes the phosphorylation of D-glyceraldehyde to D-glyceraldehyde 3-phosphate, a step that connects fructose metabolism to glycolysis. wikidoc.orgdntb.gov.ua The human enzyme is a bifunctional protein that also possesses FMN cyclase activity. fu-berlin.denih.gov While its primary substrate is D-glyceraldehyde, the enzyme's substrate specificity and kinetic properties are central to its role at the "glyceraldehyde metabolic crossroads". dntb.gov.ua

Glycerol Kinase (GK): This enzyme primarily catalyzes the phosphorylation of glycerol to sn-glycerol 3-phosphate. wikipedia.org However, it also demonstrates activity towards other three-carbon substrates. Studies on glycerol kinase from various sources, including Escherichia coli and Candida mycoderma, have shown that it can phosphorylate L-glyceraldehyde and dihydroxyacetone. researchgate.netnih.gov Interestingly, while D-glyceraldehyde is not phosphorylated, it can induce ATP hydrolysis, indicating it binds to the active site. researchgate.netnih.gov This demonstrates the enzyme's distinct stereoselectivity. The stereochemical course of the D-glyceraldehyde-induced ATPase activity has been investigated, revealing that the reaction proceeds with an inversion of configuration at the phosphorus atom, suggesting the hydrate (B1144303) of D-glyceraldehyde is the effective substrate. nih.gov

EnzymePrimary Substrate(s)Activity with Glyceraldehyde IsomersReference
TransketolaseD-xylulose-5-P, D-ribose-5-P, D-sedoheptulose-7-P, Erythrose-4-P, Fructose-6-P, Glyceraldehyde-3-PActs on the phosphorylated form, glyceraldehyde-3-phosphate, as both a substrate and product. wikidoc.orgfrontiersin.org
TriokinaseATP, D-glyceraldehydeSpecific for D-glyceraldehyde, phosphorylating it to D-glyceraldehyde 3-phosphate. wikidoc.orgdntb.gov.ua
Glycerol KinaseATP, GlycerolPhosphorylates L-glyceraldehyde. Does not phosphorylate D-glyceraldehyde but does bind it, inducing ATPase activity. researchgate.netnih.gov

Kinetic and Mechanistic Studies of Enzyme-Catalyzed Reactions

Isotopically labeled substrates are pivotal for detailed kinetic and mechanistic analyses of enzyme-catalyzed reactions.

Transketolase: The reaction mechanism of transketolase is characterized as Ping-Pong Bi-Bi, where the first substrate binds and transfers a two-carbon fragment to the thiamine (B1217682) diphosphate (B83284) (TPP) cofactor before dissociating, after which the second substrate binds to accept the fragment. rsc.org Kinetic studies often measure the formation of glyceraldehyde-3-phosphate to determine enzyme activity. rsc.orgsigmaaldrich.com

Triokinase: The human bifunctional triokinase/FMN cyclase (TKFC) has been modeled as a homodimer where substrates bind to different subunits. nih.gov Molecular dynamics simulations suggest that significant domain mobility is required to bring the ATP and dihydroxyacetone (a substrate related to glyceraldehyde) close enough for phosphoryl transfer. fu-berlin.de The enzyme exhibits hyperbolic kinetics with respect to glyceraldehyde. researchgate.net

Glycerol Kinase: Kinetic studies of glycerol kinase from Candida mycoderma revealed an Ordered Bi-Bi mechanism, where glycerol binds to the enzyme before the magnesium-ATP complex, and L-glycerol 3-phosphate is the last product to be released. researchgate.net The enzyme from E. coli also phosphorylates L-glyceraldehyde. nih.gov While D-glyceraldehyde is not a substrate for phosphorylation, it acts as an inducer of ATPase activity, and its hydrate form is believed to be the effective substrate in this process. researchgate.netnih.gov This interaction has been used to probe the enzyme's active site and reaction mechanism.

EnzymeSourceSubstrateKm (Michaelis Constant)Reference
Glycerol KinaseCandida mycodermaL-Glyceraldehyde3.7 mM researchgate.netnih.gov
Glycerol KinaseCandida mycodermaD-Glyceraldehyde0.5 mM (inducer, not phosphorylated) researchgate.netnih.gov
Glycerol KinaseCandida mycodermaGlycerol15 µM researchgate.net
TriokinaseHuman (recombinant)D-Glyceraldehyde18 µM researchgate.net

Biosynthetic Pathways and Precursor Utilization

Tracing the flow of ¹³C atoms from DL-[1,2-¹³C2]glyceraldehyde provides a powerful method to map its contribution to the synthesis of essential biomolecules.

Nucleotide Biosynthesis and Inhibition Studies

Recent research has highlighted a significant link between glyceraldehyde metabolism and the synthesis of nucleotides. Studies using L-glyceraldehyde (L-GA) have shown that it can act as a potent inhibitor of nucleotide biosynthesis. nih.govnih.govbiorxiv.org In studies on neuroblastoma cells, treatment with L-GA led to a significant depletion of both DNA and RNA nucleotide pools. nih.gov The use of ¹³C-labeling has been instrumental in demonstrating that L-GA treatment inhibits the flux of carbon from glucose into downstream metabolites, thereby disrupting the supply of precursors for nucleotide synthesis. nih.govnih.govbiorxiv.org This inhibitory effect on nucleotide metabolism is a key component of L-GA's multi-modal action on cancer cells, which also includes the promotion of oxidative stress and inhibition of glycolysis. nih.govbiorxiv.org

Amino Acid Metabolism and Interconversion

Currently, there is no direct scientific literature available that specifically documents the use of DL-[1,2-¹³C2]glyceraldehyde as a tracer for studying amino acid metabolism and interconversion. Metabolic flux analyses in this area typically employ other labeled precursors, such as ¹³C-glucose or specific ¹³C-amino acids, to track the synthesis and interconversion of amino acids.

De Novo Synthesis of Complex Biomolecules from Glyceraldehyde-Derived Carbons

The isotopically labeled compound DL-[1,2-¹³C₂]glyceraldehyde serves as a powerful tracer in metabolic research for elucidating the de novo synthesis of complex biomolecules. wikipedia.org By introducing this labeled three-carbon sugar into biological systems, researchers can track the incorporation of its ¹³C atoms into various larger molecules, thereby mapping the metabolic pathways and biosynthetic contributions of glyceraldehyde-derived carbons. This technique is a specific application of isotopic labeling, where atoms in a molecule are replaced with their isotopes to trace their journey through a reaction or metabolic pathway. wikipedia.org

The use of DL-[1,2-¹³C₂]glyceraldehyde is particularly insightful for studying central carbon metabolism. Glyceraldehyde is a key intermediate in glycolysis, and its labeled carbons can be traced into numerous downstream metabolic networks. biorxiv.org For instance, research has demonstrated the use of ¹³C-labeled glyceraldehyde to understand carbon flow through glycolysis and the pentose phosphate pathway. wikipedia.org The specific placement of the ¹³C labels at the C1 and C2 positions allows for detailed analysis of carbon rearrangements during these processes. wikipedia.org

In studies of biosynthesis, DL-[1,2-¹³C₂]glyceraldehyde can be used to determine the origins of carbon atoms in newly synthesized molecules. For example, in the de novo synthesis of fatty acids, the carbon backbone is assembled from acetyl-CoA units. wikipedia.org By feeding cells with DL-[1,2-¹³C₂]glyceraldehyde and analyzing the resulting fatty acids using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the extent to which glyceraldehyde contributes to the acetyl-CoA pool. d-nb.info

A notable application is in the study of carbohydrate and amino acid biosynthesis. Research has shown that the carbons from glyceraldehyde are incorporated into various amino acids and other sugars. sigmaaldrich.com For example, the synthesis of D-[4,5-¹³C₂]fructose 1-phosphate and L-[4,5-¹³C₂]sorbose 1-phosphate has been achieved using DL-[1,2-¹³C₂]glyceraldehyde, demonstrating its role as a precursor. sci-hub.ru

The data below illustrates how the ¹³C label from DL-[1,2-¹³C₂]glyceraldehyde can be traced into downstream metabolites. The table shows the expected labeling patterns in key intermediates of central carbon metabolism when DL-[1,2-¹³C₂]glyceraldehyde is the tracer.

MetaboliteLabeled CarbonsPathway
PyruvateM+2Glycolysis
LactateM+2Fermentation
Acetyl-CoAM+2Pyruvate Dehydrogenase Complex
CitrateM+2TCA Cycle
SerineM+2Serine Biosynthesis Pathway

This table is based on the metabolic fate of the ¹³C atoms from DL-[1,2-¹³C₂]glyceraldehyde as it enters central carbon metabolism. The 'M+2' designation indicates that the metabolite has a mass two units higher than its unlabeled counterpart due to the incorporation of two ¹³C atoms. nih.gov

Furthermore, research on neuroblastoma cells has utilized ¹³C-labeling from glyceraldehyde to measure the flux of carbon through glycolytic intermediates, revealing that L-glyceraldehyde can inhibit glycolysis. biorxiv.org This highlights the utility of labeled glyceraldehyde not only in mapping pathways but also in understanding metabolic regulation and the effects of specific compounds on cellular metabolism.

Computational and Modeling Approaches in Conjunction with Dl 1,2 13c2 Glyceraldehyde Tracing

Metabolic Flux Analysis (MFA) Algorithms and Software Tools

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying intracellular reaction rates. researchgate.net When combined with 13C labeling data, it provides high-precision flux measurements. researchgate.net The fundamental principle of 13C-MFA involves introducing a labeled substrate, such as DL-[1,2-13C2]glyceraldehyde, into a biological system and measuring the resulting isotopic labeling patterns in various metabolites. wikipedia.org These patterns, which are determined by the underlying metabolic fluxes, are then used to infer the rates of intracellular reactions. wikipedia.org

The process of 13C-MFA can be summarized in a typical workflow:

Model Development : Construction of a mathematical model that includes the stoichiometry and atom transitions of the biochemical reaction network. vanderbilt.edu

Isotope Labeling Experiment : Introduction of the 13C-labeled tracer to the cells and collection of samples. vanderbilt.edu

Measurement : Analysis of the isotopic labeling of target metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). vanderbilt.edu

Flux Estimation : Application of computational algorithms to estimate fluxes by fitting the model predictions to the experimental data. researchgate.netvanderbilt.edu

A variety of software tools have been developed to facilitate the complex calculations involved in 13C-MFA. These tools provide environments for model specification, simulation, and flux estimation from labeling data.

Table 1: Selected Software Tools for 13C-Metabolic Flux Analysis
SoftwareKey FeaturesPrimary Application
INCASupports both stationary (MFA) and isotopically non-stationary (INST-MFA) analysis. ucdavis.edunih.govComprehensive flux analysis. nih.gov
13CFLUX2High-performance suite with a specialized language (FluxML) for flexible workflow composition. oup.com Supports multicore CPUs and clusters. oup.comLarge-scale and high-resolution 13C-MFA. oup.com
METRANBased on the Elementary Metabolite Units (EMU) framework for efficient modeling. mit.edu Includes tools for tracer experiment design and statistical analysis. mit.eduFlux analysis and experimental design. mit.edu
OpenFluxOpen-source software for modeling 13C-based metabolic flux analysis. ucdavis.eduGeneral 13C-MFA modeling. ucdavis.edu
SUMOFLUXA toolbox specifically for targeted 13C metabolic flux ratio analysis. ucdavis.eduTargeted flux ratio analysis. ucdavis.edu

Isotopic Network Modeling for Carbon Transition Tracking

At the heart of 13C-MFA is the isotopic network model, which mathematically describes how carbon atoms are rearranged through metabolic reactions. This model is crucial for simulating the expected labeling patterns of metabolites for a given set of fluxes. osti.gov The model comprises two main components: a stoichiometric model of the metabolic network and an atom mapping model (AMM) that details the carbon transitions for each reaction. osti.gov

The development of the Elementary Metabolite Unit (EMU) framework has significantly advanced the efficiency of these simulations. nih.gov The EMU method simplifies the complex isotopomer calculations by identifying the minimal amount of labeling information required to simulate the isotopomer distributions of measured metabolites. nih.govvanderbilt.edu This approach dramatically reduces the computational burden, making the analysis of large and complex networks feasible. vanderbilt.edu

Simultaneous tracing of multiple isotopes, such as 13C and 15N, is an emerging area. nih.gov This requires more advanced modeling frameworks capable of handling multivariate mass isotopomer distributions (MMIDs), providing a more comprehensive view of cellular metabolism beyond just carbon. nih.gov Such models can offer direct evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism, complementing the information from carbon tracers. nih.gov

Optimal Experimental Design for Isotope Tracing Studies

The precision and accuracy of flux estimates in 13C-MFA are highly dependent on the choice of the isotopic tracer. nih.govnih.gov Optimal experimental design (OED) is a computational approach used to select the best tracer or combination of tracers to maximize the information obtained from a labeling experiment. vanderbilt.edufrontiersin.org The goal is to configure the experiment in a way that minimizes the uncertainty of the desired flux estimates. frontiersin.org

OED algorithms can evaluate various tracer candidates, including different specifically labeled substrates like [1,2-13C2]glucose, to determine which will provide the most statistically significant flux values. nih.govnih.gov For instance, studies have shown that for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, [1,2-13C2]glucose is among the most effective tracers. nih.govnih.gov The selection of an optimal tracer is system-dependent, meaning a tracer that is ideal for one metabolic network may not be for another. vanderbilt.edu

Challenges in OED arise when there is limited prior knowledge about the expected flux distribution, a common scenario in novel research. frontiersin.org To address this, robust experimental design (R-ED) methods have been developed. These methods use a sampling-based approach to identify tracer mixtures that are informative across a wide range of possible flux values, balancing information gain with experimental cost. frontiersin.org

Inverse Problem Solving for Flux Estimation from Labeling Data

The estimation of metabolic fluxes from isotope labeling data is fundamentally an inverse problem. researchgate.netvanderbilt.edu The "forward problem" involves using the isotopic network model to predict the metabolite labeling patterns for a given set of fluxes. vanderbilt.edu The inverse problem, which is the core of flux estimation, involves finding the set of fluxes that best explains the experimentally measured labeling data. osti.govvanderbilt.edu

This is typically achieved by solving a least-squares minimization problem. researchgate.netosti.gov An iterative procedure is employed where:

An initial guess of the fluxes is made.

The forward problem is solved to simulate the corresponding labeling patterns.

The difference between the simulated and measured data is calculated.

The flux estimates are updated to minimize this difference.

This process is repeated until the algorithm converges to a best-fit solution, yielding the optimal flux estimates. vanderbilt.edu The complexity of this optimization problem necessitates efficient algorithms, such as those based on the EMU framework, to make the iterative calculations computationally tractable. vanderbilt.edu The final step in the analysis is to assess the quality of the fit and calculate confidence intervals for the estimated fluxes, providing a measure of their statistical significance. sci-hub.se

Advanced Research Concepts and Emerging Applications

Investigating Carbon Isotope Fractionation in Biological Systems

The study of carbon isotope fractionation in biological systems provides profound insights into metabolic pathways and enzymatic mechanisms. DL-[1,2-¹³C₂]glyceraldehyde serves as a valuable tracer in these investigations due to its central role in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The labeling pattern of this molecule allows researchers to track the differential incorporation of ¹²C and ¹³C isotopes into downstream metabolites, revealing kinetic isotope effects associated with specific enzymatic reactions.

Biological processes inherently favor the lighter ¹²C isotope, leading to a depletion of ¹³C in biological materials relative to the inorganic carbon source. This fractionation is not uniform across all metabolites or even within a single molecule. The analysis of intramolecular isotope patterns, particularly in molecules like glucose derived from glyceraldehyde-3-phosphate, can elucidate the contributions of different metabolic routes.

Research has shown that the metabolism of glyceraldehyde-3-phosphate is a key point for carbon isotope fractionation downstream of CO₂ fixation. The enzymes involved in the conversion of glyceraldehyde-3-phosphate, such as glyceraldehyde-3-phosphate dehydrogenase, can introduce significant isotopic signals. For instance, a ¹³C signal at the C-4 position of glucose has been linked to the carbon flux around leaf-cytosolic glyceraldehyde-3-phosphate dehydrogenases. nih.gov By using substrates like DL-[1,2-¹³C₂]glyceraldehyde, scientists can precisely probe these fractionation events.

The degree of carbon isotope fractionation can be influenced by various factors, including the metabolic state of the cell and environmental conditions. Theoretical models of reaction mechanisms suggest that the magnitude and even the sign of the carbon isotope effect can depend on the relative rates of enzyme-substrate binding and the catalytic step itself. nih.gov This has been observed in the glycine (B1666218) decarboxylase reaction, another key metabolic process where significant carbon isotope fractionation occurs. nih.gov

The table below summarizes key enzymatic steps in central carbon metabolism where significant carbon isotope fractionation has been observed or is theorized to occur, highlighting the importance of tracers like DL-[1,2-¹³C₂]glyceraldehyde in their study.

EnzymePathwayIsotope EffectSignificance
RuBisCOCalvin CycleLarge ¹³C depletion in productsPrimary point of carbon isotope fractionation in photosynthesis
Phosphoenolpyruvate CarboxylaseC4 PhotosynthesisSmaller ¹³C depletion compared to RuBisCODifferentiates C3 and C4 photosynthetic pathways
Glyceraldehyde-3-Phosphate DehydrogenaseGlycolysisIntroduces position-specific ¹³C signalsReveals flux dynamics between glycolysis and pentose phosphate pathway
Glycine DecarboxylasePhotorespirationVariable ¹³C fractionationInfluences the overall isotopic signature of plant biomass

Role of Glyceraldehyde and its Metabolism in Redox Homeostasis

Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate (G3P), are pivotal molecules in maintaining cellular redox homeostasis. The metabolic fate of G3P is a critical juncture that influences the balance of the key redox cofactors NAD⁺/NADH and NADP⁺/NADPH. The oxidation of G3P in glycolysis is catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a reaction that reduces NAD⁺ to NADH. This process is fundamental for ATP production in the subsequent steps of glycolysis.

Beyond its role in energy production, the metabolism of glyceraldehyde is intricately linked to the cellular response to oxidative stress. Under conditions of high oxidative stress, the activity of GAPDH can be inhibited. This inhibition can lead to an accumulation of G3P, which can then be shunted into the pentose phosphate pathway (PPP). The PPP is the primary route for generating NADPH, the main cellular reductant used to regenerate antioxidants like glutathione.

The interplay between glycolysis and the PPP, regulated at the level of G3P metabolism, is crucial for cellular survival under oxidative stress. High concentrations of glyceraldehyde itself can induce oxidative stress by undergoing autoxidation, which generates reactive oxygen species such as hydrogen peroxide.

The regulation of different isoforms of GAPDH also plays a role in fine-tuning redox balance. For instance, the phosphorylating GAPDH produces NADH, while a non-phosphorylating isoform generates NADPH. The differential regulation of these enzymes allows cells to adjust the production of ATP, NADH, and NADPH in response to changing metabolic demands and redox conditions.

The following table details the key metabolic pathways involving glyceraldehyde and their impact on cellular redox balance.

PathwayKey EnzymePrimary Redox ProductRole in Redox Homeostasis
GlycolysisGlyceraldehyde-3-Phosphate Dehydrogenase (phosphorylating)NADHProvides reducing equivalents for ATP production via oxidative phosphorylation.
Pentose Phosphate PathwayNADPHSupplies reducing power for antioxidant defense and reductive biosynthesis.
Glycolysis (non-phosphorylating)Glyceraldehyde-3-Phosphate Dehydrogenase (non-phosphorylating)NADPHDirectly produces NADPH in the cytosol, contributing to antioxidant capacity.

Prebiotic Chemical Evolution and Enantioselective Processes

Glyceraldehyde is a central molecule in theories of prebiotic chemical evolution, particularly in the context of the origin of homochirality in biological systems. As the simplest aldose, it is a plausible precursor for the abiotic synthesis of more complex sugars, such as pentoses like ribose, a key component of RNA. The formose reaction, a plausible prebiotic route to sugars, can produce glyceraldehyde from simpler molecules like formaldehyde (B43269).

A significant challenge in prebiotic chemistry is explaining the emergence of enantiomerically pure or enriched building blocks of life, such as D-sugars and L-amino acids, from a racemic primordial environment. Research has demonstrated that enantioselective processes involving glyceraldehyde could have played a crucial role in this symmetry-breaking event.

One proposed mechanism involves the kinetic resolution of racemic glyceraldehyde mediated by peptides. Studies have shown that peptides containing L-amino acids can selectively react with L-glyceraldehyde, leading to an enrichment of D-glyceraldehyde in the remaining pool. creative-proteomics.com This process, potentially occurring in prebiotic settings through wet-dry cycles, could have provided a pathway to enantioenriched D-sugars.

The synergy between amino acids and sugars is a recurring theme in these models. Not only can amino acids mediate the enantioenrichment of sugars, but sugars can also influence the enantioselective synthesis of amino acids. This interplay suggests a co-evolutionary path towards the homochirality observed in modern biology.

The table below summarizes key findings from studies on the role of glyceraldehyde in prebiotic enantioselective processes.

ProcessKey FindingImplication for Prebiotic Evolution
Peptide-mediated kinetic resolutionL-peptides can selectively react with L-glyceraldehyde, enriching the mixture in D-glyceraldehyde. creative-proteomics.comProvides a plausible mechanism for the emergence of D-sugars.
Formose reactionCan produce glyceraldehyde and other sugars from formaldehyde under prebiotic conditions.Establishes glyceraldehyde as a key intermediate in the prebiotic synthesis of carbohydrates.
Amino acid-sugar synergyEnantioenriched sugars can influence the synthesis of enantioenriched amino acids, and vice-versa.Suggests a co-evolutionary relationship in the development of biological homochirality.

DL-[1,2-¹³C₂]glyceraldehyde in Multitracer Experiments for Comprehensive Fluxomics

Metabolic flux analysis (MFA) using isotopically labeled tracers is a powerful technique for quantifying the rates of metabolic reactions within a cell. researchgate.net The use of multiple isotopic tracers in the same experiment, known as multitracer experiments, can significantly enhance the resolution and accuracy of flux estimations, particularly in complex metabolic networks. nih.govnih.gov DL-[1,2-¹³C₂]glyceraldehyde, due to its strategic labeling pattern, is a highly informative tracer in such studies.

When introduced into a biological system, DL-[1,2-¹³C₂]glyceraldehyde is metabolized, and the ¹³C labels are distributed throughout the metabolic network. By tracking the mass isotopomer distributions of downstream metabolites using techniques like mass spectrometry or NMR, researchers can deduce the relative activities of different metabolic pathways. nih.gov

The use of DL-[1,2-¹³C₂]glyceraldehyde is particularly advantageous for probing the fluxes through glycolysis and the pentose phosphate pathway. The specific labeling at the C1 and C2 positions allows for the deconvolution of pathways that process triose phosphates differently. For instance, the fate of these labeled carbons can distinguish between the oxidative and non-oxidative branches of the PPP and their interplay with glycolysis.

In comprehensive fluxomics studies, DL-[1,2-¹³C₂]glyceraldehyde can be used in conjunction with other tracers, such as specifically labeled glucose or glutamine, to provide a more complete picture of cellular metabolism. nih.gov This approach is especially valuable for studying the metabolism of mammalian cells, which often utilize multiple substrates simultaneously. nih.gov The data obtained from such multitracer experiments can be used to construct detailed metabolic models, which are instrumental in metabolic engineering and for understanding disease states. vanderbilt.edu

The table below provides examples of how different ¹³C-labeled tracers, including those related to glyceraldehyde metabolism, are used to resolve fluxes in specific metabolic pathways.

TracerTarget Pathway(s)Information Gained
[1,2-¹³C₂]GlucoseGlycolysis, Pentose Phosphate PathwayProvides high-precision estimates for fluxes in upper glycolysis and the PPP. nih.govnih.gov
[U-¹³C]GlucoseCentral Carbon MetabolismLabels all carbon atoms, providing a global view of carbon metabolism.
[U-¹³C]GlutamineTCA Cycle, AnaplerosisTraces the entry of glutamine into the TCA cycle and related biosynthetic pathways. nih.gov
DL-[1,2-¹³C₂]glyceraldehydeGlycolysis, Pentose Phosphate Pathway, GluconeogenesisDirectly probes the metabolism of triose phosphates, offering a focused analysis of these key metabolic junctions.

Future Directions in Dl 1,2 13c2 Glyceraldehyde Research

Development of Novel Synthesis Routes for Complex Labeling Patterns

The utility of DL-[1,2-13C2]glyceraldehyde is defined by the specific placement of its isotopic labels. Future advancements will depend on the development of more sophisticated and versatile synthetic strategies to create a wider array of isotopologues.

Current methods often focus on labeling one or two carbons, but complex biological questions require more intricate labeling patterns. Future synthetic chemistry efforts are expected to focus on:

Multi-Isotope Labeling : Developing synthetic routes to incorporate not only different ¹³C labeling patterns but also other stable isotopes like deuterium (B1214612) (²H), ¹⁵N, and ¹⁸O into the glyceraldehyde backbone. alfa-chemistry.com The simultaneous use of multiple isotope tracers can provide complementary information about intersecting metabolic pathways. researchgate.net

Positional Isotopomers : Creating synthetic protocols that allow for the precise placement of isotopes at any position (C1, C2, or C3) or combination of positions within the glyceraldehyde molecule. This will enable researchers to design tracer experiments that can distinguish between specific enzymatic reactions or pathways with greater resolution. mdpi.comcreative-proteomics.com

Integrated Chemo-Enzymatic Synthesis : Combining the scalability of chemical reactions with the high specificity of enzymatic reactions to produce complex carbohydrate isotopomers. alfa-chemistry.com This hybrid approach could overcome the limitations of purely chemical or enzymatic methods, allowing for the efficient synthesis of novel tracers. usda.gov

These advanced synthetic capabilities will empower researchers to design more informative isotope tracing experiments to dissect complex metabolic networks. nih.gov

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems Biology Insights

To move beyond the observation of metabolic fluxes and understand their regulation, future research will increasingly integrate data from this compound tracing with other "omics" datasets. 13cflux.net This systems biology approach provides a more holistic view of cellular function, connecting metabolic activity to the underlying genetic and protein machinery.

Stable isotope tracing provides a dynamic measure of the "fluxome," which is the physiological manifestation of the genome, transcriptome, and proteome. By combining these data layers, researchers can build more comprehensive models of cellular behavior.

Key Integration Strategies:

Fluxomics and Transcriptomics : Correlating metabolic flux maps, generated using tracers like this compound, with genome-wide transcriptomic data. This can reveal whether observed changes in pathway activity are associated with altered gene expression of the relevant enzymes.

Fluxomics and Proteomics : Linking metabolic fluxes to the abundance of metabolic enzymes as measured by quantitative proteomics. This helps to determine whether flux changes are due to alterations in enzyme levels or to post-translational modifications and allosteric regulation. researchgate.net

This integrated multi-omics approach will be crucial for understanding how cells remodel their metabolism in response to stimuli or in disease states, providing a powerful framework for identifying key regulatory nodes.

Omics Layer Data Provided Biological Question Answered
Fluxomics (¹³C-Glyceraldehyde) Quantitative rates of metabolic pathways (e.g., glycolysis, TCA cycle)What metabolic pathways are active and at what rate?
Transcriptomics (RNA-Seq) Abundance of mRNA transcripts for all genesWhich enzyme-coding genes are up- or down-regulated?
Proteomics (Mass Spectrometry) Abundance of proteinsWhat is the concentration of metabolic enzymes in the cell?

Advancements in Analytical Sensitivity and Spatial Resolution for In Vivo Applications

A significant frontier in tracer-based metabolic research is the transition from in vitro cell culture models to in vivo studies in whole organisms, including humans. researchgate.netspringernature.com This requires major leaps in the sensitivity and spatial resolution of analytical techniques used to detect the isotopic labels.

Future research will capitalize on and drive innovation in the following areas:

Hyperpolarized ¹³C Magnetic Resonance Imaging (HP-¹³C MRI) : This emerging technology dramatically boosts the MRI signal of ¹³C-labeled molecules by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic processes in vivo. nih.gov By hyperpolarizing a derivative of this compound, researchers could visualize its conversion through glycolysis in specific organs or tumors, providing unprecedented spatial and temporal information about metabolic activity. aacrjournals.orgwikipedia.orgoup.com

High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy and resolution needed to distinguish between different isotopologues in complex biological samples. nih.govnih.gov Continued improvements in HRMS will allow for the detection of subtle changes in labeling patterns from smaller tissue samples, making in vivo studies more feasible. kuleuven.bemssm.eduspringernature.com

Mass Spectrometry Imaging (MSI) : MSI techniques, such as MALDI-MSI, can map the spatial distribution of metabolites directly in tissue slices. rsc.org Combining MSI with in vivo isotope labeling (MSIi) allows researchers to visualize not just where metabolites are, but how actively they are being synthesized in different regions of a tissue or tumor, providing critical insights into metabolic heterogeneity. rsc.orgrsc.org

These analytical advancements will allow the metabolic fate of this compound to be tracked within the complex environment of a living organism, offering a more physiologically relevant understanding of metabolism in health and disease. springernature.com

Technique Key Advantage Application for ¹³C-Glyceraldehyde
Hyperpolarized ¹³C MRI Real-time, non-invasive in vivo imagingTracking metabolic conversion in specific organs (e.g., brain, tumors) in living subjects. nih.govaacrjournals.org
High-Resolution MS High accuracy and resolution for isotopologue analysisPrecise quantification of labeled metabolites from small in vivo tissue biopsies. nih.govspringernature.com
Mass Spectrometry Imaging (MSI) Spatial mapping of metabolites in tissuesVisualizing the location of active glycolysis and other pathways within a heterogeneous tumor. rsc.org

Exploration of this compound in Understanding Specific Biological Phenomena and Pathological States at a Mechanistic Level

The ultimate goal of using this compound is to gain a deeper, mechanistic understanding of biological processes. Future studies will apply this tracer to investigate specific diseases and fundamental enzymatic mechanisms.

Cancer Metabolism : Cancer cells exhibit profound metabolic reprogramming, often characterized by elevated glycolysis (the Warburg effect). aacrjournals.orgnih.gov this compound can be used to trace the activity of glycolytic and related pathways in various cancer types, identifying metabolic vulnerabilities that could be targeted for therapy. mdpi.comnih.govnih.govnih.gov Tracing studies have already been used to probe metabolic heterogeneity in human tumors. springernature.com

Neuroinflammation and Neurodegeneration : Activated immune cells in the brain, such as microglia and astrocytes, shift their metabolism towards glycolysis during neuroinflammation. nih.govbiorxiv.orgnih.gov Using this compound, researchers could quantify these metabolic shifts in models of diseases like Parkinson's, Alzheimer's, and multiple sclerosis, potentially identifying new biomarkers or therapeutic targets. nih.gov

Enzyme Kinetics and Mechanism : Isotopic labeling is a cornerstone of studying enzyme mechanisms through the kinetic isotope effect (KIE). wikipedia.org By synthesizing glyceraldehyde with heavy isotopes (like deuterium) at specific positions involved in bond-breaking steps, researchers can probe the transition states of key enzymes like glycerol-3-phosphate dehydrogenase. researchgate.netacs.org These studies provide fundamental insights into how enzymes achieve their catalytic power. nih.govnih.gov

By applying this compound and its isotopologue variants to these specific biological problems, researchers can move from descriptive analysis to a mechanistic understanding of complex pathological states. immune-system-research.com

Q & A

Basic Research Questions

Q. How is DL-[1,2-13C₂]glyceraldehyde synthesized, and what isotopic labeling techniques ensure high purity for metabolic studies?

  • DL-[1,2-13C₂]glyceraldehyde is synthesized via enzymatic or chemical methods using ¹³C-labeled precursors. Isotopic purity is achieved through controlled reaction conditions (e.g., avoiding isotopic scrambling) and validated via nuclear magnetic resonance (NMR) or mass spectrometry (MS) . For example, Omicron Biochemicals produces certified isotopomers with >99% ¹³C enrichment, as listed in their product catalog . Purification involves chromatography (e.g., HPLC) to isolate the labeled compound from unreacted intermediates .

Q. Why is ¹³C labeling at positions 1 and 2 critical for studying glycolytic and pentose phosphate pathway intermediates?

  • The ¹³C labels at C1 and C2 allow tracing of carbon flux through glycolysis and the pentose phosphate pathway. In glycolysis, labeled glyceraldehyde 3-phosphate ([2,3-¹³C₂]G3P) generates [2,3-¹³C₂]pyruvate, while transketolase in the pentose phosphate pathway redistributes labels into pentoses and hexoses, enabling flux quantification via isotopic enrichment patterns in downstream metabolites .

Q. What are the key challenges in purifying and stabilizing DL-[1,2-13C₂]glyceraldehyde for in vitro assays?

  • Challenges include minimizing racemization (conversion between D- and L-forms) and preventing degradation (e.g., oxidation). Stabilization requires storage at -80°C in anhydrous solvents (e.g., methanol) and avoiding repeated freeze-thaw cycles. Purity is confirmed via thin-layer chromatography (TLC) or LC-MS .

Q. How does the isotopic labeling of DL-glyceraldehyde affect its reactivity in enzymatic assays compared to unlabeled analogs?

  • The kinetic isotope effect (KIE) for ¹³C is negligible (<1%), ensuring enzymatic reactions proceed at rates comparable to unlabeled substrates. However, isotopic enrichment must be validated to avoid misinterpretation of metabolic flux due to isotopic dilution .

Advanced Research Questions

Q. How can researchers design isotope-tracing experiments using DL-[1,2-13C₂]glyceraldehyde to resolve conflicting data on metabolic cross-talk between glycolysis and the pentose phosphate pathway?

  • Experimental Design:

  • Incubate cells/tissue with DL-[1,2-¹³C₂]glyceraldehyde under controlled nutrient conditions.
  • Use time-course sampling to extract metabolites (e.g., hexoses, pentoses, lactate).
  • Analyze ¹³C positional enrichment via tandem MS or 2D-NMR.
    • Data Interpretation:
  • Contradictions arise from compartmentalized labeling (cytosol vs. mitochondria) or enzyme isoform specificity. For example, transketolase activity in the pentose phosphate pathway redistributes ¹³C labels into ribose-5-phosphate, while glycolysis generates [2,3-¹³C₂]lactate. Flux balance analysis (FBA) models reconcile discrepancies by integrating isotopic and kinetic data .

Q. What analytical techniques are optimal for distinguishing [1,2-13C₂]glyceraldehyde-derived metabolites from endogenous pools in complex biological matrices?

  • GC-MS : Derivatize metabolites (e.g., silylation) to enhance volatility and detect ¹³C mass shifts.
  • LC-HRMS : Use high-resolution mass spectrometry to resolve isotopic fine structure (e.g., [M+2] peak for ¹³C₂-labeled species).
  • ¹³C-NMR : Track positional labeling in metabolites like glucose-6-phosphate (C1/C2 enrichment) and citrate (C4/C5 from acetyl-CoA) .

Q. How can isotopic scrambling during sample preparation be minimized when using DL-[1,2-13C₂]glyceraldehyde in high-temperature GC-MS workflows?

  • Use low-derivatization temperatures (<60°C) and rapid quenching (e.g., cold methanol) to prevent label migration. Validate methods with internal standards (e.g., [U-¹³C]glucose) to detect scrambling artifacts .

Q. What computational tools are recommended for modeling metabolic flux using ¹³C labeling data from DL-[1,2-13C₂]glyceraldehyde experiments?

  • Software like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX integrates MS/NMR data to reconstruct flux maps. These tools account for isotopic dilution, enzyme reversibility, and compartmentalization .

Methodological Best Practices

  • Quality Control : Validate isotopic purity using certified reference materials (e.g., Omicron Biochemicals’ ¹³C₂-glyceraldehyde) .
  • Safety : Follow hazard protocols (WGK Germany 3) for handling hygroscopic and reactive aldehydes .
  • Data Reproducibility : Document derivatization protocols, MS/MS fragmentation patterns, and NMR acquisition parameters to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.